Technical Guide: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid (CAS No. 5134-62-3)
Technical Guide: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid (CAS No. 5134-62-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical properties, a plausible experimental protocol for its synthesis, and explores its potential applications in drug development based on the known pharmacological activities of structurally related compounds. The information is presented to support researchers and scientists in their endeavors to utilize this molecule for the design and synthesis of novel therapeutic agents.
Chemical Properties and Data
1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid, also known as 1-tosylpiperidine-3-carboxylic acid, is a white to off-white solid. Its chemical structure features a piperidine ring N-substituted with a tosyl group and a carboxylic acid moiety at the 3-position. The presence of the tosyl group, a good leaving group and a common protecting group for amines, along with the carboxylic acid functionality, makes it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 5134-62-3 | [1] |
| Molecular Formula | C₁₃H₁₇NO₄S | [1] |
| Molecular Weight | 283.34 g/mol | [1] |
| Appearance | White to off-white solid | |
| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxylic acid | [2] |
| Synonyms | 1-Tosylpiperidine-3-carboxylic acid, 1-(p-Toluenesulfonyl)piperidine-3-carboxylic acid | [2] |
Synthesis
Proposed Experimental Protocol: N-Tosylation of Piperidine-3-carboxylic Acid
This protocol is based on general methods for the N-tosylation of secondary amines.
Materials:
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Piperidine-3-carboxylic acid
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p-Toluenesulfonyl chloride (TsCl)
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Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine, pyridine)
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Water
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Dichloromethane (DCM) or other suitable organic solvent
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Hydrochloric acid (HCl) (for acidification)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, etc.)
Procedure:
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Dissolution of Starting Material: Dissolve piperidine-3-carboxylic acid in an aqueous solution of sodium hydroxide (e.g., 1-2 M) in a round-bottom flask equipped with a magnetic stirrer. The base serves to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.
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Addition of Tosyl Chloride: Cool the solution in an ice bath. Dissolve p-toluenesulfonyl chloride in a suitable organic solvent like dichloromethane. Add the tosyl chloride solution dropwise to the stirred aqueous solution of piperidine-3-carboxylic acid over a period of 30-60 minutes, ensuring the temperature remains low.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Transfer the reaction mixture to a separatory funnel.
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Separate the organic layer.
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Wash the organic layer with water and then with a saturated brine solution.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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Concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purification: The crude 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid.
Potential Applications in Drug Development
The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds.[3][4] The introduction of a tosyl group can modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, and can also serve as a handle for further chemical modifications. While specific biological data for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid is limited in the public domain, the known activities of related compounds suggest several potential areas of application.
As a Scaffold for Novel Therapeutics
The combination of the piperidine ring and the reactive carboxylic acid and sulfonyl groups makes this compound a valuable intermediate for the synthesis of more complex molecules. Piperidine derivatives have shown a wide range of pharmacological activities, including but not limited to:
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Anti-inflammatory agents: Certain piperidine derivatives exhibit anti-inflammatory properties.[5]
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Anticancer agents: The piperidine nucleus is found in several anticancer drugs.[4][5]
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Central Nervous System (CNS) agents: Many drugs targeting the CNS, including antipsychotics and analgesics, contain a piperidine moiety.[5]
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Antiviral and Antimicrobial agents: Piperidine derivatives have been investigated for their potential antiviral and antimicrobial activities.[5]
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Acetylcholinesterase (AChE) inhibitors: Some N-substituted piperidine derivatives have shown potent AChE inhibitory activity, which is relevant for the treatment of Alzheimer's disease.[6]
Role of the Tosyl Group
The N-tosyl group can influence the biological activity of the piperidine scaffold. For instance, in some series of compounds, N-tosyl derivatives have been shown to possess significant biological activities.[7] The tosyl group can engage in specific interactions with biological targets and can also serve as a protecting group that is stable under various reaction conditions but can be removed if necessary.
Potential Drug Discovery Pathway:
Caption: Potential pathway for drug discovery using the target compound.
Conclusion
1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its readily available starting materials and straightforward synthesis make it an attractive building block for the creation of diverse molecular libraries. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a variety of diseases. This guide provides a foundational resource for researchers interested in exploring the potential of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 1-(TOLUENE-4-SULFONYL)-PIPERIDINE-3-CARBOXYLIC ACID | 5134-62-3 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
